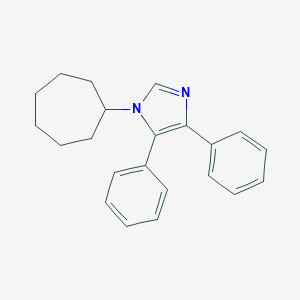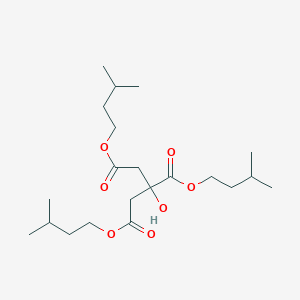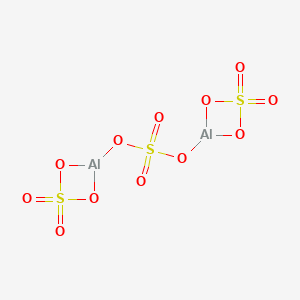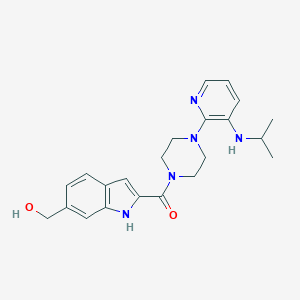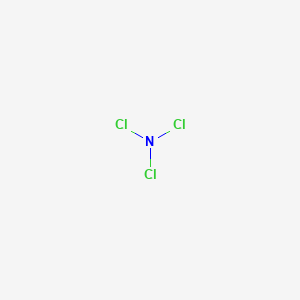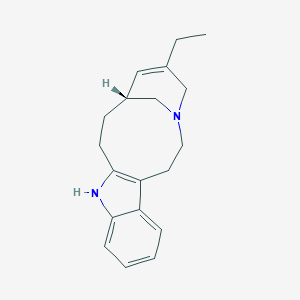
Cleavamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cleavamine is a natural product that was first isolated from the plant Stephania cleavlandii. It is a member of the aporphine alkaloid family and has been found to exhibit a wide range of biological activities. Cleavamine has been the subject of several scientific studies, and its potential applications in various fields have been explored.
Wirkmechanismus
The mechanism of action of cleavamine is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the MAPK/ERK and PI3K/Akt signaling pathways. Cleavamine has also been found to inhibit the activity of certain enzymes, including topoisomerase II and telomerase.
Biochemische Und Physiologische Effekte
Cleavamine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Cleavamine has also been found to inhibit viral replication and reduce inflammation. In addition, it has been shown to modulate the immune system and enhance the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cleavamine in lab experiments is its wide range of biological activities. It has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for various scientific research applications. However, one of the limitations of using cleavamine in lab experiments is its availability. Cleavamine is a natural product, and its isolation and purification can be challenging.
Zukünftige Richtungen
There are several future directions for the study of cleavamine. One direction is the exploration of its potential in treating various diseases, including cancer, viral infections, and autoimmune disorders. Researchers can also explore the use of cleavamine in combination with other drugs to enhance its efficacy. Another direction is the development of more efficient methods of synthesis to increase the availability of cleavamine for scientific research.
Conclusion
Cleavamine is a promising natural product that exhibits a wide range of biological activities. Its potential applications in various scientific research fields have been explored, and its mechanism of action and biochemical and physiological effects have been studied. Although there are limitations to using cleavamine in lab experiments, its potential in treating various diseases and its wide range of biological activities make it a promising candidate for further exploration.
Synthesemethoden
Cleavamine can be synthesized using a variety of methods. One of the most common methods is the reduction of the corresponding nitro compound. Another method involves the use of palladium-catalyzed coupling reactions. The synthesis of cleavamine has been the subject of several studies, and researchers continue to explore new and more efficient methods of synthesis.
Wissenschaftliche Forschungsanwendungen
Cleavamine has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. It has been shown to have anticancer, antiviral, and antibacterial properties. Cleavamine has also been found to have anti-inflammatory and immunomodulatory effects. Researchers have explored the potential of cleavamine in treating various diseases, including cancer, viral infections, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
1674-01-7 |
|---|---|
Produktname |
Cleavamine |
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene |
InChI |
InChI=1S/C19H24N2/c1-2-14-11-15-7-8-19-17(9-10-21(12-14)13-15)16-5-3-4-6-18(16)20-19/h3-6,11,15,20H,2,7-10,12-13H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
GWRGHAJVUZLGHL-OAHLLOKOSA-N |
Isomerische SMILES |
CCC1=C[C@H]2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
Kanonische SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
Synonyme |
cleavamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



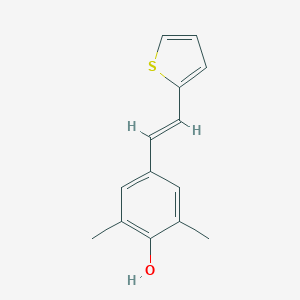
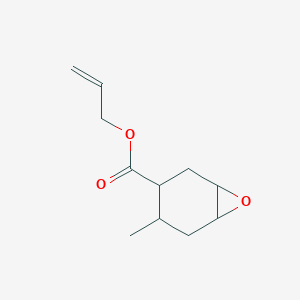

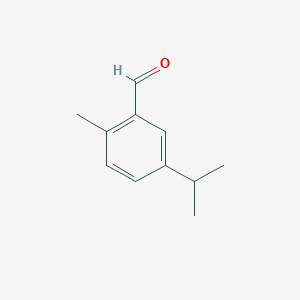
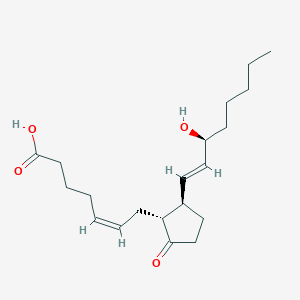
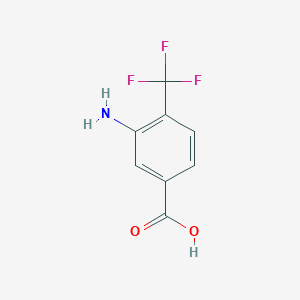
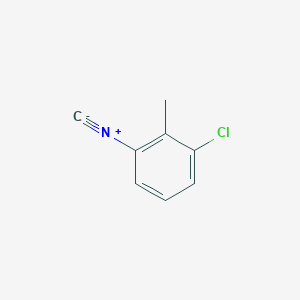
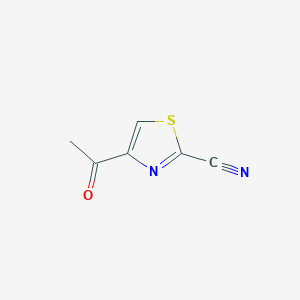
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)
